Carboxymethylmercaptosuccinic acid

Description

Overview of the Chemical Compound's Significance in Scientific Inquiry

Carboxymethylmercaptosuccinic acid (CMMSA) is a notable compound in scientific research due to its distinct chemical structure, which features multiple carboxyl groups and a thioether linkage. guidechem.comguidechem.com This arrangement of functional groups imparts significant chelating properties to the molecule, allowing it to form stable complexes with various metal ions. guidechem.comresearchgate.net This characteristic is of prime importance in fields ranging from analytical chemistry to radiopharmacology. jst.go.jpacs.org Its ability to act as a sequestering agent, preventing the formation of unwanted precipitates and enhancing the stability of formulations, makes it a valuable component in chemical manufacturing. guidechem.com

Historical Context of Research on this compound and Related Compounds

Research into sulfur-containing carboxylic acids has a long history, with early studies focusing on the synthesis and properties of related compounds like 2-mercaptosuccinic acid, also known as thiomalic acid. sigmaaldrich.comscbt.comnih.gov Foundational work on the triesters of this compound was published in the mid-20th century, indicating its early synthesis and characterization. acs.org Over time, the focus expanded to explore the applications of these compounds. For instance, studies in the 1960s investigated the masking properties of thioether derivatives, including CMMSA, in EDTA titrations for the selective determination of metal ions. jst.go.jp This highlighted the potential of CMMSA as a selective chelating agent in analytical chemistry.

Scope and Objectives of Current Academic Investigations Involving this compound

Contemporary research on this compound is largely centered on its application in nuclear medicine, specifically as a ligand for the technetium-99m (99mTc) tricarbonyl core. acs.orgresearchgate.netmdpi.com The primary objective of these investigations is to develop novel radiopharmaceuticals with improved properties for diagnostic imaging, particularly for renal function assessment. acs.orgnih.govnih.gov Researchers are exploring how the structural features of CMMSA and its analogues influence the pharmacokinetic properties of the resulting 99mTc complexes. nih.gov The goal is to create agents that exhibit efficient renal clearance and high specificity, potentially surpassing existing clinical standards. snmjournals.orgnih.gov

Key Research Areas and Interdisciplinary Connections of this compound Studies

The study of this compound fosters connections across several scientific disciplines:

Radiopharmaceutical Chemistry: This is the most prominent area of research, where CMMSA is used to form stable complexes with radioactive isotopes like 99mTc for medical imaging. acs.orgmdpi.comnih.gov

Inorganic Chemistry: The coordination chemistry of CMMSA with various metal ions, including rhenium (as a surrogate for technetium), is a key area of investigation. acs.orgnih.gov These studies elucidate the binding modes and structural features of the resulting metal complexes.

Analytical Chemistry: The chelating properties of CMMSA continue to be relevant in analytical methods, such as in masking interfering ions during titrations. jst.go.jp

Organic Synthesis: The development of synthetic routes to CMMSA and its derivatives is crucial for advancing its applications. nih.gov

Biochemistry: The interaction of CMMSA-based radiopharmaceuticals with biological systems, such as renal transporters, is a critical aspect of their development and evaluation. acs.orgresearchgate.net

Chemical and Physical Properties

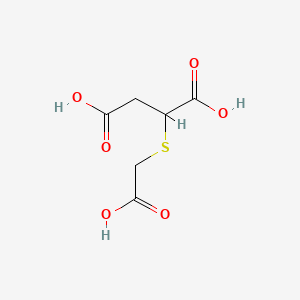

This compound is a white crystalline solid with the molecular formula C₆H₈O₆S. guidechem.com Its structure allows for multiple coordination sites, making it an effective chelating agent.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈O₆S |

| Molecular Weight | 208.18912 g/mol |

| CAS Number | 99-68-3 |

| Melting Point | 138-141°C |

| Boiling Point | 411.1°C at 760 mmHg |

| Flash Point | 202.4°C |

| Density | 1.654 g/cm³ |

| pKa | 3.44 ± 0.23 (Predicted) |

Source: guidechem.comguidechem.com

Synthesis and Characterization in Research

In the context of radiopharmaceutical research, the synthesis of metal complexes involving CMMSA is a central focus. For instance, technetium-99m tricarbonyl complexes are typically prepared by reacting the [99mTc(CO)₃(H₂O)₃]⁺ precursor with CMMSA. acs.orgmdpi.com The resulting complexes are then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) to isolate and identify the different species formed. acs.orgnih.gov

For detailed structural elucidation, non-radioactive rhenium (Re) analogues are often synthesized and characterized by methods like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov This approach provides crucial insights into the coordination geometry and binding modes of the ligand to the metal center, which are inferred to be similar for the corresponding technetium complexes. acs.orgnih.gov

Applications in Chelation and Complex Formation

The primary research application of this compound lies in its ability to act as a multidentate ligand for metal ions.

Complexation with Technetium and Rhenium

A significant body of research has been dedicated to the study of CMMSA in complexation with technetium-99m and its non-radioactive surrogate, rhenium. The objective is often to create stable, water-soluble complexes suitable for use as radiopharmaceuticals. acs.orgresearchgate.net Studies have shown that CMMSA can coordinate to the fac-[M(CO)₃]⁺ core (where M = Tc or Re) through its thioether sulfur atom and two of its carboxylate groups. acs.org This coordination leaves at least one carboxyl group unbound, which is considered essential for interaction with renal tubular transporters, facilitating the clearance of the complex from the body. acs.orgresearchgate.net

Use as a Masking Agent

Early research highlighted the utility of CMMSA as a masking agent in analytical chemistry. jst.go.jp By selectively forming complexes with certain metal ions, it can prevent them from interfering in the quantitative analysis of other metals. For example, CMMSA has been shown to mask mercury and manganese during the EDTA titration of cadmium, zinc, and lead. jst.go.jp It can also mask thorium in the titration of bismuth. jst.go.jp This demonstrates the compound's ability to selectively chelate metal ions based on the pH and the specific indicator used.

Role in Enzyme Inhibition and Biological Systems

While the primary focus of recent research has been on its chelating properties for radiopharmaceutical development, the broader family of mercaptosuccinic acid derivatives has been studied for its effects on biological systems. For instance, 2-mercaptosuccinic acid is known to act as an inhibitor of glutathione (B108866) peroxidase. nih.gov The interaction of CMMSA-metal complexes with biological systems is a key area of investigation in the development of new diagnostic agents. The unbound carboxylate groups on the technetium-CMMSA complex are thought to be crucial for its recognition and transport by organic anion transporters in the kidneys. acs.orgresearchgate.net

Oxidation Studies

Research has also explored the oxidation of the sulfur atom in this compound. One study reported the successful oxidation of CMMSA to its corresponding sulfoxide (B87167) using ozone. acs.org This reaction was noted for being a particularly effective and quantitative conversion. acs.orgresearchgate.net Such studies contribute to a more fundamental understanding of the chemical reactivity of CMMSA.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethylsulfanyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6S/c7-4(8)1-3(6(11)12)13-2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHVSDWIWBDHOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)SCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883289 | |

| Record name | Butanedioic acid, 2-[(carboxymethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-68-3 | |

| Record name | 2-[(Carboxymethyl)thio]butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-((carboxymethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxymethylmercaptosuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-[(carboxymethyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2-[(carboxymethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxymethylthio)succinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Coordination Chemistry of Carboxymethylmercaptosuccinic Acid

Fundamental Reactivity Studies of Carboxymethylmercaptosuccinic Acid

The reactivity of this compound is governed by the interplay of its constituent functional groups: three carboxyl groups and one sulfur atom in a thioether linkage. These groups can participate in a range of chemical reactions, including acid-base reactions, nucleophilic substitutions, and oxidation-reduction processes.

Reaction Mechanisms and Kinetics

While specific kinetic studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on related mercapto-carboxylic acids. For instance, the nitrosation of mercaptosuccinic acid (MSA), a structurally similar compound, has been studied, revealing a rate equation of: rate = k[HNO₂][H⁺][RSH]. nih.gov This suggests that the reaction mechanism is complex and dependent on the concentrations of the acid, the nitrosating agent, and the pH of the medium.

The kinetics of ligand exchange reactions, a fundamental aspect of coordination chemistry, are influenced by factors such as the nature of the metal ion and the ligand. solubilityofthings.comrsc.org For polydentate ligands like this compound, the formation of a ternary complex can be a key step in the mechanism, which then dissociates to the final product. nih.gov The rate constants for such reactions can be determined using techniques like electrospray ionization mass spectrometry. nih.gov

The dissolution kinetics of carboxylic acids are also a critical aspect of their reactivity, particularly in applications where they are used in solution. Studies on benzoic acid and other carboxylic acids have shown that the dissolution rate is a function of the bulk solution pH, which can be accurately predicted using models based on Fick's second law of diffusion. researchgate.net

Role of Functional Groups in this compound Reactivity

The reactivity of this compound is a direct consequence of its functional groups. The three carboxylic acid groups (-COOH) are acidic and can donate protons, making the molecule a Brønsted-Lowry acid. The presence of multiple carboxyl groups allows for the formation of stable chelate complexes with metal ions.

Investigation of Oxidation-Reduction Pathways

The oxidation-reduction chemistry of this compound is complex due to the presence of both oxidizable (thioether) and reducible (in principle, though difficult) functional groups. The thioether sulfur can be oxidized to sulfoxide (B87167) and sulfone. The carboxylic acid groups are generally resistant to oxidation but can be reduced under harsh conditions using strong reducing agents like lithium aluminum hydride to the corresponding alcohols. chemicalbook.com

In the context of its complexes with transition metals, the redox behavior of the metal center is of paramount importance. For example, technetium and rhenium can exist in various oxidation states in their complexes, and the ligand can play a crucial role in stabilizing a particular oxidation state. nih.govnih.gov The reduction of pertechnetate (B1241340) (TcO₄⁻) or perrhenate (B82622) (ReO₄⁻) in the presence of a chelating agent like this compound is a common method for the preparation of their complexes. The final oxidation state of the metal in the complex depends on the reducing agent used and the reaction conditions.

Coordination Chemistry of this compound with Metal Ions

The presence of multiple donor atoms (oxygen from the carboxylates and sulfur from the thioether) makes this compound an excellent chelating agent for a variety of metal ions. Its coordination chemistry with transition metals, particularly technetium and rhenium, is of significant interest due to the potential applications of their complexes in nuclear medicine.

Complexation with Transition Metals (e.g., Technetium, Rhenium)

Due to their similar chemistry, technetium and rhenium are expected to form analogous complexes with this compound. google.com The coordination chemistry of these metals is rich, with a variety of complexes reported with ligands containing sulfur and oxygen donor atoms. nih.govnih.gov

The complexation typically involves the reduction of the metal from a higher oxidation state (e.g., +7 in TcO₄⁻ or ReO₄⁻) to a lower one (e.g., +3, +4, or +5) in the presence of the ligand and a reducing agent. The resulting complex's stability and properties are highly dependent on the coordination environment provided by the ligand. For instance, technetium is known to form stable complexes with various hydroxycarboxylic acids, where the oxidation state of the metal can be Tc(III), Tc(IV), or Tc(V) depending on the pH and the specific ligand. nih.gov

While specific studies on this compound complexes with technetium and rhenium are scarce, research on related ligands like dimercaptosuccinic acid (DMSA) provides valuable insights. researchgate.netnih.gov Rhenium has been shown to form stable oxorhenium(V) complexes with tetradentate ligands derived from DMSA. nih.gov

Ligand Binding Modes and Geometries in this compound Metal Complexes

Based on the structure of this compound and the known coordination chemistry of technetium and rhenium, several binding modes and geometries are possible. The ligand can act as a multidentate chelator, binding to the metal ion through the oxygen atoms of the carboxylate groups and the sulfur atom of the thioether group.

In complexes with technetium and rhenium, a common structural motif is the {M(CO)₃}⁺ core (where M = Tc or Re). nih.gov The three carbonyl groups occupy one face of an octahedron, while the remaining three coordination sites are occupied by the donor atoms of the chelating ligand.

For oxorhenium(V) complexes with tetrathiolato ligands derived from DMSA, a square-pyramidal coordination geometry is observed, with the four sulfur atoms forming the base and the oxygen atom at the apex. nih.gov It is plausible that this compound could form similar structures, with a combination of sulfur and oxygen atoms in the coordination sphere. The exact geometry would depend on which donor atoms from the ligand coordinate to the metal center.

Stability and Lability of this compound Metal Complexes

The ability of this compound (CMMSA) to form complexes with various metal ions is a key aspect of its chemical behavior. The stability of these complexes is quantified by stability constants (log K), which provide insight into the strength of the metal-ligand interaction. Studies have been conducted to determine these constants for CMMSA with several transition metal ions using potentiometric pH titration techniques. orientjchem.orgorientjchem.org

Research carried out in a 40% (v/v) dioxane-water mixture at a constant ionic strength (0.1 M KNO₃) has provided valuable thermodynamic data. orientjchem.orgorientjchem.org The stability of the complexes formed with divalent metal ions was found to follow the Irving-Williams order, with the stability decreasing as follows: Cu²⁺ > Ni²⁺ > Mn²⁺. orientjchem.org This order is typical for high-spin octahedral complexes of M²⁺ ions and is attributed to the combination of increasing ligand field stabilization energy and decreasing ionic radius across the period.

The thermodynamic parameters for the complexation reactions, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), have been evaluated. orientjchem.org The negative values for ΔG indicate that the formation of these metal complexes is a spontaneous process. orientjchem.org Furthermore, the negative enthalpy changes (ΔH) reveal that the complexation reactions are exothermic in nature. orientjchem.org The positive entropy changes (ΔS) suggest that the formation of the chelate complexes is entropically favorable, likely due to the release of solvent molecules upon chelation. orientjchem.org

The lability of a complex refers to the rate at which its ligands can be exchanged with other ligands. While direct kinetic studies on the lability of CMMSA complexes are not extensively detailed in the available literature, the thermodynamic data provide some indirect information. The high stability constants, particularly for the copper complex, suggest the formation of thermodynamically stable species. Complexes that are thermodynamically stable but kinetically labile will rapidly exchange ligands, whereas stable and inert complexes will exchange ligands slowly.

Table 1: Metal-Ligand Stability Constants of CMMSA Complexes Data sourced from potentiometric studies in 40% (v/v) dioxane-water mixture at an ionic strength of µ = 0.1 M (KNO₃). orientjchem.org

| Metal Ion | Temperature (°C) | log K₁ | log K₂ |

| Cu²⁺ | 25 | 10.70 | 8.25 |

| 35 | 10.42 | 8.00 | |

| 45 | 10.16 | 7.76 | |

| Ni²⁺ | 25 | 7.42 | 5.54 |

| 35 | 7.18 | 5.34 | |

| 45 | 6.96 | 5.15 | |

| Mn²⁺ | 25 | 5.86 | 4.40 |

| 35 | 5.66 | 4.22 | |

| 45 | 5.48 | 4.05 |

Table 2: Thermodynamic Parameters of CMMSA Complexation at 35°C Data reflects conditions of 40% (v/v) dioxane-water mixture. orientjchem.orgorientjchem.org

| Metal Ion | -ΔG (kJ/mol) | -ΔH (kJ/mol) | ΔS (J/K/mol) |

| Cu²⁺ | 106.31 | 82.25 | 78.11 |

| Ni²⁺ | 72.46 | 72.13 | 1.07 |

| Mn²⁺ | 57.19 | 61.63 | -14.41 |

Isomerization Studies of this compound Metal Complexes

Supramolecular Interactions Involving this compound

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. This compound, with its multiple functional groups—three carboxylic acid groups and one thiol group—is well-suited to participate in forming complex supramolecular architectures.

Self-Assembly and Ordered Structures

Self-assembly is the spontaneous organization of individual molecules into ordered structures. The carboxylic acid functional group is a particularly effective mediator for self-assembly due to its ability to act as both a hydrogen bond donor and acceptor. acs.org This allows for the formation of reliable and stable intermolecular links, often resulting in well-ordered monolayers or three-dimensional networks. acs.orgnih.gov

For this compound, the presence of three carboxyl groups provides multiple sites for robust hydrogen bonding, which can lead to the formation of extended two-dimensional sheets or three-dimensional frameworks. acs.org The self-assembly process can be influenced by factors such as solvent, concentration, and pH, which can alter the protonation state of the carboxyl groups and thus modulate the intermolecular interactions. acs.org The thiol group also introduces the possibility of forming disulfide bridges through oxidation or coordinating to metal surfaces, adding another dimension to its self-assembly capabilities. This multicomponent self-assembly can lead to complex and functional architectures. acs.org

Host-Guest Chemistry Applications

Host-guest chemistry involves the formation of a complex between a large "host" molecule, which contains a cavity, and a smaller "guest" molecule that fits within it. researchgate.net These interactions are governed by non-covalent forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.gov

While this compound is too small and flexible to act as a host itself, its structural features make it an ideal candidate to function as a guest molecule. Its dicarboxylic acid moieties can be recognized by various synthetic hosts. rsc.orgrsc.org For instance, it could be encapsulated within the cavities of macrocyclic hosts like cyclodextrins or calixarenes. researchgate.net The binding would be driven by complementary interactions between the carboxyl groups of the guest and the interior of the host cavity. The strength and selectivity of this binding can be tuned by the size, shape, and chemical nature of the host molecule. acs.org Such host-guest systems have potential applications in areas like molecular sensing, separation technology, and the development of responsive materials. nih.gov

Advanced Analytical Techniques for Characterization and Quantification of Carboxymethylmercaptosuccinic Acid

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of Carboxymethylmercaptosuccinic acid. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the carboxylic acid groups are highly deshielded and appear far downfield, typically in the 10-13 ppm range, often as broad singlets due to hydrogen bonding and chemical exchange. ucl.ac.ukcompoundchem.com The protons on the carbons adjacent to the carboxylic acid and thioether groups would be expected in the 2.5-4.0 ppm region. For the closely related mercaptosuccinic acid, experimental ¹H NMR data shows signals around 3.6 ppm for the methine proton and in the 2.6-2.8 ppm range for the methylene (B1212753) protons. chemicalbook.com Predicted ¹H NMR data for mercaptosuccinic acid suggests chemical shifts of approximately 3.8 ppm for the methine proton and 2.9-3.1 ppm for the methylene protons. hmdb.ca

The ¹³C NMR spectrum of this compound would show distinct signals for the carbonyl carbons of the carboxylic acid groups, typically in the range of 170-185 ppm. The carbons attached to the sulfur atom and those in the succinic acid backbone would appear at higher field. For instance, experimental ¹³C NMR data for succinic acid in D₂O shows a signal at 181.7 ppm for the carbonyl carbons and 34.0 ppm for the methylene carbons. hmdb.ca Similarly, experimental data for mercaptosuccinic acid in DMSO-d6 reveals signals for the carbonyl carbons and the carbons of the succinic acid moiety. mcdb.ca Predicted ¹³C NMR data for mercaptosuccinic acid indicates chemical shifts around 175-177 ppm for the carbonyl carbons, approximately 45 ppm for the carbon bearing the thiol group, and around 38 ppm for the methylene carbon. hmdb.ca

The complexation of this compound with metal ions can be monitored by NMR. The coordination of the carboxylate and thioether groups to a metal center would induce significant changes in the chemical shifts of the neighboring protons and carbons, providing insights into the binding mode and stoichiometry of the complex.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Mercaptosuccinic Acid (a close structural analog of this compound)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 12-13 | 175-177 |

| CH(SH) | ~3.8 | ~45 |

| CH₂ | 2.9-3.1 | ~38 |

Data based on predictions for mercaptosuccinic acid and may vary for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation pathways of this compound. With a molecular formula of C₆H₈O₆S, the monoisotopic mass of this compound is approximately 208.004 g/mol . guidechem.comnih.gov

In a mass spectrum, the molecular ion peak (M⁺) or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻) would be observed, confirming the molecular weight. The fragmentation pattern provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-17 Da) or a carboxyl group (-45 Da). libretexts.org Dicarboxylic acids can undergo decarboxylation. nih.gov The presence of the thioether linkage in this compound would also lead to characteristic fragmentation patterns, such as cleavage of the C-S bond. The analysis of these fragment ions allows for the reconstruction of the molecule's structure.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₆H₈O₆S | guidechem.comnih.gov |

| Molecular Weight | 208.19 g/mol | chemicalbook.com |

| Monoisotopic Mass | 208.00415914 Da | nih.gov |

| Common Neutral Losses | H₂O, CO₂, COOH | libretexts.orgnih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a result of strong hydrogen bonding. echemi.comlibretexts.org A strong and sharp carbonyl (C=O) stretching absorption appears around 1700-1725 cm⁻¹. echemi.com The C-O stretching and O-H bending vibrations are also observed in the fingerprint region, typically between 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ respectively. libretexts.org The C-S stretching vibration of the thioether group is expected to be a weak band in the 600-800 cm⁻¹ range. An ATR-IR spectrum of this compound is available from some suppliers, which would confirm these characteristic absorptions. nih.gov

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong band. Raman spectroscopy is particularly useful for studying the C-S bond, which often gives a more intense signal in Raman than in IR. For the related succinic acid, characteristic Raman peaks are observed that correspond to its carbonyl and methylene groups. researchgate.net In the case of this compound, Raman spectroscopy could also be used to study its adsorption behavior on metal surfaces, for instance in the context of its metal complexes. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (very broad) | Weak |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 (strong, sharp) | Strong |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Moderate |

| C-S (Thioether) | Stretching | 600-800 (weak) | Moderate to Strong |

X-ray Crystallography for Solid-State Structural Determination

While crystallographic data is invaluable, there are currently no publicly available crystal structures for this compound or its simple metal complexes in crystallographic databases. The determination of the crystal structure would be a significant contribution to the full characterization of this compound. General principles of carbohydrate and carboxylic acid crystallography suggest that extensive hydrogen bonding networks would be a key feature of the solid-state structure of this compound. nih.gov

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for the separation of this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of this compound. Due to the polar nature of the molecule with its multiple carboxylic acid groups, reversed-phase HPLC is a suitable approach.

A typical HPLC method would utilize a C18 column. researchgate.net The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) buffer) to control the pH and an organic modifier like acetonitrile (B52724) or methanol. udel.eduunito.it Adjusting the pH of the mobile phase is crucial for controlling the retention time of the acidic analyte. Detection is commonly performed using a UV detector, often at a low wavelength such as 210-220 nm, where carboxylic acids absorb. researchgate.netunito.it

Method validation is a critical step to ensure the reliability of the quantitative data. youtube.comms-editions.cl This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness.

Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area against a series of known concentrations. The correlation coefficient (r²) should be close to 1.

Accuracy: The closeness of the test results to the true value. It is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 4: Illustrative HPLC Method Parameters for a Carboxylic Acid Analog

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Gradient of aqueous phosphate buffer and methanol/acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Linearity Range | e.g., 10-100 µg/mL |

| LOD | e.g., 0.1-1 µg/mL |

| LOQ | e.g., 0.5-5 µg/mL |

| Accuracy (% Recovery) | 98-102% |

| Precision (%RSD) | < 2% |

These parameters are illustrative and based on methods for related compounds. A specific method for this compound would require optimization and validation.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. However, this compound, with its multiple polar functional groups (three carboxylic acids and one thiol), is non-volatile and prone to thermal degradation. Consequently, direct GC analysis is not feasible. To overcome these limitations, derivatization is an essential prerequisite for converting the analyte into a more volatile and thermally stable form. colostate.edu

The primary derivatization strategy involves the conversion of the active hydrogen atoms in the carboxyl and thiol groups into less polar functionalities. colostate.edu Silylation is the most common approach, utilizing reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govlmaleidykla.lturan.ua These reagents replace the acidic protons on the carboxyl and thiol groups with trimethylsilyl (B98337) (TMS) groups.

A method analogous to the one developed for 2,3-dimercaptosuccinic acid (DMSA) can be applied. nih.gov This procedure would involve an initial sample preparation step, potentially including an electrochemical reduction to ensure the thiol group is in its free form, followed by extraction into an organic solvent. nih.gov The solvent is then evaporated, and the residue is treated with a silylating agent like BSA or BSTFA to form the TMS-derivative of this compound. nih.govlmaleidykla.lt The resulting derivative can then be analyzed by GC, typically using a capillary column and a flame ionization detector (FID). nih.gov The use of capillary column technology is advantageous as it can often eliminate the need for extensive sample clean-up. nih.gov

Table 1: Illustrative GC Parameters for Derivatized this compound Analysis (based on analogous compounds)

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)acetamide (BSA) or BSTFA | Effective for silylating both carboxyl and thiol groups, increasing volatility. nih.govuran.ua |

| Column | Capillary Column (e.g., fused silica) | Provides high resolution and efficiency, minimizing the need for extensive clean-up. nih.gov |

| Injector | Split/Splitless | Standard for capillary GC, allowing for analysis of a wide concentration range. shimadzu.com |

| Detector | Flame Ionization Detector (FID) | Sensitive to organic compounds and robust for quantitative analysis. nih.gov |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC, providing good efficiency. shimadzu.com |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis (CE) is an exceptionally well-suited technique for the analysis of charged species like this compound. mdpi.com Its separation mechanism is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. mdpi.com Given its three carboxylic acid groups, this compound is anionic in neutral or basic buffers, making it an ideal candidate for CE analysis.

A common mode for this type of analysis is Capillary Zone Electrophoresis (CZE). mdpi.com For the simultaneous detection of a series of dicarboxylic acids, a method using indirect UV detection has proven effective. nih.govnih.gov This approach can be adapted for this compound. It involves adding a chromophore, a light-absorbing ion, to the background electrolyte (BGE). mdpi.com When the non-absorbing analyte displaces the chromophore, a decrease in absorbance is detected. A suitable BGE could consist of 2,6-pyridinedicarboxylic acid, which acts as the chromophore, potentially modified with a cationic surfactant like myristyl trimethyl ammonium (B1175870) bromide to control the electroosmotic flow. nih.govnih.gov This method allows for the rapid separation of various dicarboxylic acids within minutes. nih.gov

The high efficiency of CE provides excellent resolution, enabling the separation of this compound from structurally similar impurities or degradation products. The method requires minimal sample volume and can often be performed with little sample pre-treatment. nih.gov

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method, offer enhanced analytical power, providing both qualitative and quantitative information. For a complex analyte like this compound, coupling chromatography or electrophoresis with mass spectrometry is particularly advantageous.

LC-MS and GC-MS for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. The sample preparation for GC-MS analysis of this compound is identical to that for GC-FID, requiring derivatization to a volatile form (e.g., a TMS-derivative). uran.ua Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a "molecular fingerprint" that allows for unambiguous identification. researchgate.net For quantitative analysis, selected ion monitoring (SIM) mode can be used, where the instrument is set to detect only specific fragment ions characteristic of the analyte, providing excellent sensitivity and selectivity. uran.ua

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique for analyzing polar, non-volatile compounds and is thus highly suitable for this compound without the need for derivatization. However, challenges can arise with retaining highly polar analytes like dicarboxylic acids on standard reversed-phase (RP) LC columns. nih.gov Two primary strategies are employed:

Derivatization with RP-LC-MS: Similar to GC, derivatization can be used to make the analyte less polar and improve its retention on an RP column. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxylic acid groups. nih.gov This not only improves chromatographic behavior but can also enhance ionization efficiency in the MS source, leading to higher sensitivity. nih.gov

Anion-Exchange Chromatography-Mass Spectrometry (AIC-MS): This technique separates anions based on their interaction with a positively charged stationary phase and is ideal for analyzing underivatized carboxylic acids. nih.gov AIC can effectively separate isomeric short-chain fatty acids and dicarboxylic acids, making it a powerful tool for resolving this compound from related compounds. nih.gov

The choice between these methods depends on the complexity of the sample matrix and the required sensitivity. For dicarboxylic acids, it has been observed that derivatization can occur on both carboxyl groups, and the doubly derivatized ion is often the most intense precursor ion in MS/MS analysis. nih.gov

Table 2: Comparison of Hyphenated Techniques for this compound

| Technique | Sample Preparation | Principle | Advantages | Disadvantages |

|---|---|---|---|---|

| GC-MS | Derivatization (e.g., silylation) required. uran.ua | Separation of volatile derivatives by GC, identification by MS fragmentation. researchgate.net | High chromatographic efficiency; definitive structural information from EI spectra. | Derivatization step is mandatory and can be complex. colostate.edu |

| LC-MS (Reversed-Phase) | Derivatization often required to improve retention and ionization. nih.gov | Separation of less polar derivatives by RP-LC, detection by MS. | High sensitivity and selectivity, compatible with various biological matrices. nih.gov | Derivatization adds complexity and potential for side reactions. nih.gov |

| LC-MS (Anion-Exchange) | Direct analysis of underivatized sample. | Separation of native anions by AIC, detection by MS. | No derivatization required; good for highly polar analytes. nih.gov | Mobile phases may be less compatible with MS; potential for peak tailing. nih.gov |

ICP-MS for Elemental Analysis in this compound Samples

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a technique for elemental analysis, capable of detecting metals and some non-metals at ultra-trace levels. youtube.com It does not provide information about the molecular structure of this compound but is instead used to determine its elemental composition or to quantify elemental impurities within a sample. diva-portal.org

The key application for ICP-MS in the analysis of pure this compound samples would be the quantification of sulfur. Since each molecule contains one sulfur atom, determining the total sulfur concentration in a sample allows for the calculation of the concentration of the compound itself, assuming it is the only source of sulfur. This can be a valuable method for purity assessment and quantification. The analysis of sulfur by ICP-MS can be challenging due to potential polyatomic interferences, but techniques such as adding methane (B114726) to the argon plasma gas have been shown to significantly improve sensitivity and reduce these interferences. researchgate.net

Furthermore, ICP-MS is invaluable for detecting and quantifying trace elemental impurities, such as heavy metals, which may be present from the manufacturing process or raw materials. youtube.com This is a critical aspect of quality control for chemical reagents and pharmaceutical ingredients.

Electroanalytical Methods for this compound Sensing and Detection

Electroanalytical methods offer a rapid, sensitive, and often low-cost approach for the detection of electroactive species. For this compound, the thiol (-SH) group is the electroactive moiety that can be readily oxidized at an electrode surface. mdpi.com

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are particularly suitable for this purpose. nih.gov DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution compared to CV. mdpi.com The analysis would typically be performed using a three-electrode system, consisting of a working electrode (e.g., glassy carbon or gold), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). acs.org

When a potential is applied, the thiol group of this compound will be oxidized, generating an electrical current that is proportional to its concentration in the solution. The potential at which this oxidation occurs can provide qualitative information about the analyte. The method's selectivity can be enhanced by chemically modifying the surface of the working electrode with materials that have a specific affinity for thiols, thereby pre-concentrating the analyte at the electrode surface and lowering the detection limit. mdpi.com These methods are advantageous for their simplicity and suitability for in-situ measurements. researchgate.net

Table 3: Summary of Electroanalytical Techniques for Thiol Detection

| Technique | Principle | Typical Electrode | Key Advantages |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Measures current response to a triangular potential sweep; provides information on redox processes. acs.org | Glassy Carbon, Gold | Good for mechanistic studies of redox behavior. |

| Differential Pulse Voltammetry (DPV) | Potential is applied in pulses, enhancing the faradaic current over the capacitive current. nih.gov | Glassy Carbon, Gold, Modified Electrodes | High sensitivity, low detection limits, good for quantitative analysis. mdpi.com |

| Amperometry | Measures current at a constant potential over time. | Chemically Modified Electrodes | Simple, rapid, suitable for continuous monitoring. |

Compound Index

Lack of Specific Research Data Hinders Comprehensive Analysis of this compound's Biological Interactions

Following an extensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the biological interactions and mechanisms of the chemical compound this compound. As a result, it is not possible to provide a detailed, evidence-based article that adheres to the requested outline.

The inquiry sought in-depth information on several key aspects of the compound's biological and biochemical activities. This included ligand-receptor binding studies, enzyme inhibition or activation, and cellular uptake and distribution mechanisms. Furthermore, the request extended to its potential applications in radiopharmaceutical development, covering the design, synthesis, pharmacokinetics, and pharmacodynamics of its conjugates.

Despite comprehensive searches for this specific compound, whose Chemical Abstracts Service (CAS) number is 99-68-3 chemicalbook.comnih.gov, no dedicated studies, detailed research findings, or interactive data tables could be located for the outlined topics. The available information is largely limited to basic chemical properties and supplier details chemicalbook.comnih.gov.

While the broader fields of enzyme inhibition nih.govnih.gov, cellular uptake nih.govnih.gov, and radiopharmaceutical development nih.govnih.gov are well-documented for other chemical entities, the scientific community has not published specific research on this compound in these contexts. For instance, studies on the pharmacokinetics of related dicarboxylic acids like succinic acid are available but cannot be extrapolated to this compound due to structural and functional differences nih.gov.

Therefore, without the necessary scientific evidence and detailed research findings, generating a thorough and scientifically accurate article on the "Biological Interactions and Mechanisms of this compound" that strictly follows the provided, detailed outline is not feasible at this time.

Biological Interactions and Mechanisms of Carboxymethylmercaptosuccinic Acid

Radiopharmaceutical Development and Biological Targeting with Carboxymethylmercaptosuccinic Acid Conjugates

Renal Transport and Clearance Mechanisms

The renal handling of this compound, a dicarboxylic acid derivative, is conceptually governed by the fundamental processes of glomerular filtration, tubular secretion, and tubular reabsorption that apply to organic acids in the kidney. As a dicarboxylic acid, its transport and clearance are likely mediated by specific transporters located in the proximal tubule, which is the primary site for the handling of these molecules. nih.govcapes.gov.br

The initial step in the renal clearance of this compound is glomerular filtration, where the molecule passes from the blood into the filtrate. The extent of filtration depends on its size, charge, and the degree to which it is bound to plasma proteins. nih.gov Subsequently, the molecule enters the tubular system where it can be actively transported.

In the proximal tubule, dicarboxylic acids are subject to reabsorption from the tubular fluid back into the blood. This process is primarily mediated by sodium-dependent transporters, such as the Na+-dicarboxylate cotransporter (NaDC-1), which is located on the apical membrane of the tubular cells. nih.gov This transporter couples the influx of dicarboxylates like succinate (B1194679) with sodium ions. nih.gov The transport of dicarboxylic acids can also be linked to water movement, potentially contributing to fluid reabsorption in the proximal tubule. nih.gov

Simultaneously, organic acid transporters (OATs) located on the basolateral membrane of proximal tubule cells facilitate the uptake of organic acids from the blood into the tubular cells. mdpi.com These molecules are then secreted into the tubular lumen. This secretion is an active, carrier-mediated process that can be inhibited by other organic acids, such as probenecid. nih.gov Given that this compound is a mercapturic acid derivative, it is plausible that its transtubular transport is sensitive to probenecid, similar to other mercapturic acids. nih.gov The net renal clearance of this compound is therefore a result of the balance between glomerular filtration, active tubular secretion, and active reabsorption. nih.gov

| Renal Process | Conceptual Mechanism for this compound | Key Transporters/Factors |

| Glomerular Filtration | The molecule is filtered from the blood into the nephron. | Dependent on molecular size, charge, and plasma protein binding. nih.gov |

| Tubular Reabsorption | Active transport from the tubular lumen back into the blood, primarily in the proximal tubule. | Likely involves Na+-dicarboxylate cotransporters (e.g., NaDC-1). nih.gov |

| Tubular Secretion | Active transport from the blood into the tubular lumen. | Potentially mediated by organic anion transporters (OATs) and may be probenecid-sensitive. mdpi.comnih.gov |

Role of this compound in Chelation Therapy (Conceptual)

Chelation therapy is a medical intervention designed to remove toxic heavy metals from the body by forming a stable, non-toxic complex that can be easily excreted. nih.gov The effectiveness of a chelating agent is rooted in its chemical structure and its ability to form multiple coordination bonds with a metal ion, creating a chelate. nih.gov

The conceptual basis for this compound's role in metal ion detoxification lies in its molecular structure, which features multiple functional groups capable of binding to metal ions. Specifically, the presence of both carboxyl (-COOH) and mercapto (-SH, or thiol) groups provides the necessary ligands to form stable coordination complexes with heavy metals.

The thiol groups are particularly effective at binding to soft metal ions like mercury, lead, and arsenic, which have a high affinity for sulfur. The carboxyl groups can also participate in chelation, enhancing the stability of the metal-ligand complex. By forming a stable, water-soluble chelate, this compound can theoretically mobilize heavy metals from tissues and transport them through the bloodstream to the kidneys for excretion in the urine. nih.govnih.gov This process effectively reduces the body's burden of toxic metals and mitigates their harmful effects. nih.gov

| Functional Group | Role in Chelation | Target Metal Ions (Conceptual) |

| Mercapto (-SH) | Forms strong covalent bonds with soft heavy metals. | Lead, Mercury, Arsenic |

| Carboxyl (-COOH) | Participates in coordinate bonding, increasing complex stability and water solubility. | Various divalent and trivalent metal ions. |

Immunological Considerations and Biocompatibility (Conceptual)

Carboxymethylated derivatives are often explored for biomedical applications due to their enhanced water solubility and biocompatibility. researchgate.net Studies on CMCS have demonstrated that it is generally non-toxic, biodegradable, and biocompatible. researchgate.netnih.govmdpi.com For instance, CMCS hydrogels have been shown to be non-cytotoxic to human fibroblasts and have not produced adverse effects in animal tissues. nih.gov The introduction of the carboxymethyl group can improve the solubility and biological interaction of a molecule. researchgate.net

Materials Science Applications of Carboxymethylmercaptosuccinic Acid

Incorporation of Carboxymethylmercaptosuccinic Acid into Polymeric Materials

The integration of this compound into polymer structures can impart new properties, such as hydrophilicity, metal-ion chelation, and sites for further chemical conjugation.

Polymers can be functionalized with this compound through several synthetic routes, primarily leveraging the reactivity of its thiol and carboxylic acid groups. A prominent method is "thiol-ene" click chemistry, where the thiol group of this compound reacts efficiently with a polymer containing pendant alkene (vinyl) groups. This reaction is often initiated by UV light or a radical initiator and proceeds with high yield and specificity, allowing for controlled grafting of the molecule onto a polymer backbone.

Alternatively, the carboxylic acid groups can be used for functionalization. Standard carbodiimide-activated coupling reactions (e.g., using EDC/NHS) can form amide bonds between the carboxylic acid groups of the molecule and amine-functionalized polymers. Furthermore, polymers with hydroxyl groups can be esterified with the carboxylic acids of this compound. These methods allow for the creation of polymers with a high density of carboxylate side chains, which can significantly alter the polymer's solubility and interactive properties.

Table 1: Potential Methods for Polymer Functionalization

| Reaction Type | Reactive Group on Polymer | Reactive Group on this compound | Resulting Linkage |

|---|---|---|---|

| Thiol-ene "Click" Chemistry | Alkene (-C=C) | Thiol (-SH) | Thioether |

| Amide Coupling | Amine (-NH₂) | Carboxylic Acid (-COOH) | Amide |

The trifunctional nature of this compound's carboxyl groups and its single thiol group make it an effective crosslinking agent for creating robust polymer networks and hydrogels.

Two primary mechanisms can be employed:

Ionic/Covalent Crosslinking via Carboxyl Groups: The multiple carboxylic acid groups can be deprotonated to form carboxylates, which can then ionically crosslink with polyvalent metal cations (e.g., Ca²⁺, Zn²⁺, Al³⁺). This interaction forms salt bridges between polymer chains. Covalent crosslinks can also be formed by reacting the carboxylic acid groups with polymers containing complementary functional groups, such as epoxides or aziridines.

Disulfide Bond Formation via Thiol Group: The thiol group can be oxidized under mild conditions to form a disulfide bond (-S-S-). If this compound is grafted onto two different polymer chains, this oxidation reaction will create a covalent crosslink between them. This method is particularly relevant in the formation of hydrogels for biomedical applications, as the disulfide bond can be cleaved by reducing agents present in the physiological environment, leading to a degradable material.

Role in Surface Modification and Functionalization

Modifying the surface of a material with this compound can dramatically alter its surface chemistry, introducing properties such as hydrophilicity, charge, and specific binding sites.

This compound can be attached to material surfaces through either physisorption (adsorption) or chemisorption (grafting).

Adsorption: The multiple carboxylic acid groups can strongly adsorb to a variety of surfaces, particularly metal oxides (e.g., titania, alumina, iron oxides) and other polar substrates. researchgate.net This adsorption is driven by hydrogen bonding and acid-base interactions between the carboxyl groups and surface hydroxyl groups. researchgate.netmdpi.com This non-covalent modification can create a dense layer of carboxylic acid functionality, rendering the surface more hydrophilic.

Grafting: For a more permanent modification, covalent grafting can be achieved. The thiol group provides a strong anchor to noble metal surfaces like gold and silver. The carboxylic acid groups can be used to react with surfaces that have been pre-functionalized with amine or hydroxyl groups, forming stable amide or ester linkages. Graft polymerization techniques can also be used, where the molecule is used to initiate the growth of polymer chains from a surface. researchgate.net

Table 2: Comparison of Surface Attachment Methods

| Method | Interaction Type | Stability | Typical Substrates | Key Functional Group |

|---|---|---|---|---|

| Adsorption | Non-covalent (H-bonding, van der Waals) | Reversible | Metal oxides, polar polymers | Carboxylic Acid |

A bio-interface is the region where a synthetic material meets a biological environment. The surface properties of this interface are critical for determining the biological response. Modifying material surfaces with this compound is a promising strategy for creating effective bio-interfaces. The resulting high density of carboxyl groups makes the surface highly hydrophilic, which is known to reduce non-specific protein adsorption and subsequent cell adhesion, a key strategy in creating "antifouling" surfaces. nih.gov

Conversely, these surface-bound carboxyl groups can serve as handles for the covalent immobilization of specific biomolecules, such as enzymes, antibodies, or peptides, using established bioconjugation chemistries. mdpi.com This allows for the creation of bioactive surfaces that can elicit a targeted cellular response, making them suitable for applications in biosensors, diagnostic devices, and implants that need to integrate with host tissue.

Computational Chemistry and Theoretical Studies of Carboxymethylmercaptosuccinic Acid

Quantum Chemical Calculations of Carboxymethylmercaptosuccinic Acid

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) are frequently employed to model the properties of organic acids with a high degree of accuracy. researchgate.netresearchgate.net

Electronic Structure Analysis and Bonding Characterization

The electronic structure dictates the fundamental chemical properties of a molecule. For this compound, quantum chemical calculations can elucidate the distribution of electrons, the nature of its covalent bonds, and the reactivity of its different functional groups (three carboxyl groups and one thioether linkage).

Detailed research findings from these analyses would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The analysis would likely show the HOMO is localized around the sulfur atom and carboxyl groups, indicating these are the primary sites for electrophilic attack and oxidation. The LUMO would likely be distributed across the carbonyl carbons, suggesting these are sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP surface map would visually represent the charge distribution. For this compound, it would show significant negative potential (red areas) around the oxygen atoms of the carboxyl groups, highlighting their role in forming hydrogen bonds and coordinating with positive ions. The area around the sulfur atom would also exhibit negative potential, contributing to its nucleophilic character.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into intramolecular interactions, such as hyperconjugation. researchgate.net This would quantify the delocalization of electron density between filled and empty orbitals, helping to explain the stability of certain conformations and the nature of the C-S, C-C, and C-O bonds.

Table 1: Illustrative NBO Analysis Data for a Key Interaction in this compound (Note: Data are hypothetical, based on typical values for similar functional groups.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O (Carboxyl) | σ(C-C) | 2.5 |

| LP(1) S (Thioether) | σ(C-H) | 1.8 |

| σ(C-H) | σ*(C=O) | 0.9 |

Conformer Analysis and Potential Energy Surfaces

Due to the presence of multiple single bonds, this compound can exist in numerous spatial arrangements or conformations. Conformer analysis aims to identify the most stable (lowest energy) structures and the energy barriers between them. This is achieved by mapping the molecule's potential energy surface (PES), which represents the energy as a function of its geometric parameters, such as bond rotation angles (dihedrals). nih.govuw.edu.pl

Studies on analogous molecules like succinic acid have shown that the relative orientation of the carboxyl groups (gauche vs. anti) is highly dependent on the environment and ionization state. nih.gov For this compound, a PES scan would involve systematically rotating the key dihedral angles (e.g., around the C-S bond and the C-C backbone) and calculating the energy at each point. The results would identify local and global energy minima, corresponding to stable conformers. The energy maxima between these minima represent the transition states and determine the kinetic barriers for conformational change.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Note: Energies are hypothetical and relative to the most stable conformer in a vacuum.)

| Conformer Description | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |

| Global Minimum | 180° (anti) | 0.00 |

| Local Minimum 1 | 65° (gauche) | 1.25 |

| Local Minimum 2 | -65° (gauche) | 1.25 |

| Transition State 1 | 0° (eclipsed) | 4.50 |

| Transition State 2 | 120° (eclipsed) | 3.80 |

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can then be used to validate and interpret experimental data. For this compound, theoretical calculations could predict:

Vibrational Spectra (IR and Raman): By calculating the vibrational frequencies and their intensities, a theoretical spectrum can be generated. Comparing this to an experimental FT-IR or FT-Raman spectrum helps in assigning specific peaks to the vibrational modes of the molecule, such as the C=O stretching of the carboxyl groups, the C-S stretching of the thioether, and the various C-H bending modes. researchgate.net

NMR Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. These predictions are highly sensitive to the molecular conformation. By comparing calculated shifts for different low-energy conformers with experimental NMR data, it is possible to determine the dominant conformation in solution. nih.govacs.org

Molecular Dynamics Simulations and Conformational Dynamics

While quantum calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. researchgate.netyoutube.com

Solvent Effects on this compound Behavior

The behavior of a polar, multi-acid molecule like this compound is profoundly influenced by its solvent, particularly water. MD simulations are ideal for exploring these effects. Simulations would place the molecule in a box of explicit solvent molecules (e.g., water) and simulate their collective motion.

Key insights from such simulations would include:

Hydration Shell Structure: Analysis of the simulation trajectory would reveal the structure of water molecules surrounding the solute. The radial distribution functions (RDFs) between the solute's functional groups (like the carboxyl oxygens and the thioether sulfur) and solvent water would show the strength and geometry of hydrogen bonding. researchgate.net

Conformational Preferences in Solution: The potential energy surface of a molecule can be significantly altered by solvent. MD simulations show which conformations are stabilized by solvent interactions. For this compound, polar conformations that maximize hydrogen bonding with water would likely be more prevalent in solution than in a vacuum.

Protonation State Dynamics: Using advanced techniques like constant-pH MD simulations, it is possible to model how the protonation state of the three carboxyl groups changes in response to the environmental pH. This is critical for understanding its behavior in biological systems.

Ligand-Protein/Enzyme Docking and Interaction Modeling

Given its structure, featuring multiple carboxylates and a sulfur atom, this compound is a potential ligand for various proteins, particularly metalloenzymes where such groups can coordinate to a metal ion in the active site. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein receptor. nih.govnih.gov

The process involves:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein.

Docking: A scoring function is used to evaluate numerous possible binding poses of the ligand within the protein's active site, predicting the most stable complex based on binding energy. youtube.com

Analysis: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, ionic interactions (salt bridges), and coordination bonds.

Following docking, MD simulations of the ligand-protein complex can be performed to validate the stability of the predicted binding pose and to observe the dynamics of the interaction over time. nih.gov This provides a more realistic view of the binding, accounting for the flexibility of both the ligand and the protein. uw.edu.pl

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Zinc Metalloenzyme (Note: Data are hypothetical and for illustrative purposes only.)

| Docking Pose Rank | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | HIS-198, HIS-202, GLU-220, Zn-Ion | Hydrogen Bond, Salt Bridge, Metal Coordination |

| 2 | -8.1 | HIS-198, ARG-245, Zn-Ion | Hydrogen Bond, Salt Bridge, Metal Coordination |

| 3 | -7.9 | LYS-155, GLU-220, Zn-Ion | Hydrogen Bond, Salt Bridge, Metal Coordination |

Reaction Mechanism Elucidation using Computational Methods

There is no available research detailing the use of computational methods to elucidate the reaction mechanisms of this compound.

Transition State Characterization

No studies characterizing the transition states involved in reactions of this compound using computational chemistry were found.

Activation Energy Calculations

Specific calculations of the activation energies for reactions involving this compound are not present in the surveyed literature.

QSAR and Cheminformatics Applications for this compound

There is no evidence of Quantitative Structure-Activity Relationship (QSAR) models or specific cheminformatics applications being developed for this compound in the available scientific domain.

Environmental Fate and Ecotoxicological Research on Carboxymethylmercaptosuccinic Acid

Mobility and Distribution in Environmental Matrices

The mobility and distribution of Carboxymethylmercaptosuccinic acid in soil and aquatic systems are primarily dictated by its high water solubility and potential for ionization.

No experimentally determined soil adsorption coefficient (Koc) for this compound is available. However, its mobility can be predicted from its chemical structure. The soil adsorption coefficient, normalized to organic carbon (Koc), is a key parameter used to estimate a chemical's tendency to bind to soil particles versus remaining dissolved in soil water chemsafetypro.comucanr.edu.

This compound has two carboxylic acid groups. At typical environmental pH values (above its pKa values), these groups will be deprotonated, making the molecule a divalent anion.

Low Adsorption: Soil organic matter and clay particles are typically negatively charged. Due to electrostatic repulsion, anionic compounds like the carboxylate form of this acid are generally not strongly adsorbed epa.gov.

High Water Solubility: The presence of two polar carboxylate groups and the thioether linkage confers high water solubility.

Low Koc Prediction: Chemicals with high water solubility and ionic character typically have very low Koc values. This suggests that this compound will have a very weak affinity for soil organic matter.

A low Koc value signifies high mobility in soil chemsafetypro.com. Therefore, this compound is expected to have a high potential to leach through the soil profile and potentially reach groundwater. The use of dicarboxylic acid polymers in agriculture has been explored to alter nutrient mobility in acidic soils, highlighting the mobile nature of this class of compounds nih.govfrontiersin.org.

Table 2: General Soil Mobility Classification Based on Koc Values

| Koc (mL/g) | Log Koc | Mobility Class | Predicted Mobility for this compound |

|---|---|---|---|

| 0 - 50 | < 1.7 | Very High | ✓ |

| 50 - 150 | 1.7 - 2.2 | High | |

| 150 - 500 | 2.2 - 2.7 | Medium | |

| 500 - 2,000 | 2.7 - 3.3 | Low | |

| > 2,000 | > 3.3 | Slight to Immobile |

Source: Adapted from McCall et al. (1981) and FAO guidelines. chemsafetypro.com

In aquatic environments, the fate of this compound will be governed by its partitioning between the water column and sediments. This is quantified by the sediment-water partition coefficient (Kd), which is the ratio of the chemical's concentration in sediment to its concentration in the water at equilibrium skb.commdpi.comepa.govepa.gov.

Consistent with its high water solubility and anionic nature, this compound is expected to have a very low Kd value.

Predominance in Water Column: The compound will preferentially remain dissolved in the water column rather than adsorbing to suspended or bottom sediments.

High Transport Potential: Its persistence in the dissolved phase facilitates transport over long distances with water currents.

Limited Sediment Accumulation: Significant accumulation in sediments is unlikely. The partitioning of organic sulfur in aquatic systems is complex, but highly soluble compounds tend to remain in the dissolved phase researchgate.netproquest.com.

Volatilization from Water and Soil

The potential for a chemical to volatilize from water and soil is governed by its vapor pressure and its Henry's Law Constant. For this compound, there is a significant lack of experimentally determined data for these crucial physicochemical properties, which hinders a definitive assessment of its volatilization potential.

One predicted value for the vapor pressure of this compound is 6.55 x 10⁻⁸ mmHg at 25°C. This extremely low predicted vapor pressure suggests that the compound is likely to have a very low tendency to transition from a solid or liquid phase into the gaseous phase.

The Henry's Law Constant (HLC), which describes the partitioning of a chemical between the air and water phases, is a critical parameter for assessing volatilization from water bodies. A comprehensive search of scientific literature and databases did not yield an experimentally determined or reliably estimated HLC for this compound. The absence of this value makes it impossible to quantitatively predict its rate of volatilization from water.

In general, compounds with low vapor pressures and high water solubility (as is expected for a dicarboxylic acid) tend to have low Henry's Law Constants, indicating a preference for remaining in the aqueous phase rather than partitioning to the atmosphere. However, without experimental data, any assessment of the volatilization of this compound from water and soil remains speculative.

Table 8.2.3-1: Physicochemical Properties Related to Volatilization of this compound

| Property | Value | Data Type |

|---|---|---|

| Vapor Pressure | 6.55 x 10⁻⁸ mmHg at 25°C | Predicted |

| Henry's Law Constant | Data not available | - |

Bioaccumulation and Biotransformation Potential

There is a notable absence of direct research on the bioaccumulation and biotransformation of this compound in aquatic and terrestrial organisms. The following sections discuss the potential for these processes based on the compound's chemical structure and findings for structurally related compounds, while explicitly acknowledging the high degree of uncertainty due to the lack of specific data.

Uptake in Aquatic and Terrestrial Organisms

No empirical studies have been found that investigate the uptake of this compound in either aquatic or terrestrial organisms. The bioaccumulation potential of a substance is often initially screened using its octanol-water partition coefficient (Log Kow). A predicted LogP value for this compound is -0.26790, which suggests that the compound is hydrophilic.

Generally, substances with a low Log Kow are less likely to bioaccumulate in the fatty tissues of organisms. The hydrophilic nature of this compound, due to its multiple carboxyl groups, would suggest a low potential for passive diffusion across biological membranes and subsequent accumulation in lipid-rich tissues. However, specific carrier-mediated transport systems for dicarboxylic acids or related compounds could potentially facilitate uptake. Without experimental data, the actual extent of uptake and bioaccumulation remains unknown.

Metabolism and Excretion in Organisms

Direct studies on the metabolism and excretion of this compound in any organism are not available in the current scientific literature. However, insights into its potential metabolic fate can be inferred from studies on structurally analogous compounds, such as other thioether dicarboxylic acids and mercaptosuccinic acid derivatives.

The metabolism of thioether compounds often involves oxidation of the sulfur atom, which can lead to the formation of sulfoxides and sulfones. For instance, studies on long-chain alkylthioacetic acids have shown that they undergo omega-oxidation followed by beta-oxidation to form shorter-chain sulfoxydicarboxylic acids, which are then excreted in the urine nih.gov. This suggests that a possible metabolic pathway for this compound could involve oxidation of the thioether linkage.

Furthermore, the dicarboxylic acid structure is a key feature. The metabolism of dicarboxylic acids is known to occur via peroxisomal β-oxidation nih.govnih.gov. It is plausible that this compound could be a substrate for such enzymatic pathways, leading to its degradation. The mercapturic acid pathway is a major route for the biotransformation of various xenobiotics, involving conjugation with glutathione (B108866) and eventual excretion as N-acetylcysteine conjugates nih.gov. The presence of the mercapto-succinic acid moiety suggests that this pathway could also be relevant to the metabolism of this compound.

Without specific research, it is difficult to determine the primary metabolic pathways and the rate and form of excretion of this compound in organisms. It is likely that due to its hydrophilic nature, if absorbed, the parent compound or its metabolites would be primarily excreted via urine.

Table 8.3-1: Summary of Bioaccumulation and Biotransformation Potential of this compound

| Parameter | Assessment | Basis |

|---|---|---|

| Bioaccumulation Potential | ||

| Uptake in Aquatic Organisms | Low (speculative) | Predicted low Log Kow |

| Uptake in Terrestrial Organisms | Low (speculative) | Predicted low Log Kow |

| Biotransformation Potential | ||